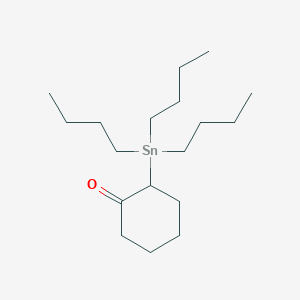
Cyclohexanone, 2-(tributylstannyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanone, 2-(tributylstannyl)- is an organotin compound that features a cyclohexanone moiety bonded to a tributylstannyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexanone, 2-(tributylstannyl)- can be synthesized through the reaction of cyclohexanone with tributyltin hydride in the presence of a radical initiator. The reaction typically proceeds under mild conditions, often at room temperature, and requires a solvent such as toluene or hexane to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for Cyclohexanone, 2-(tributylstannyl)- are not well-documented, the general approach involves the use of tributyltin hydride and cyclohexanone under controlled conditions to ensure high yield and purity. The process may involve purification steps such as distillation or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanone, 2-(tributylstannyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone derivatives.
Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.
Substitution: The tributylstannyl group can be substituted with other functional groups through reactions such as Stille coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts are often employed in Stille coupling reactions to facilitate the substitution of the tributylstannyl group.
Major Products Formed
Oxidation: Cyclohexanone derivatives with various functional groups.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanone derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Cyclohexanone, 2-(tributylstannyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Stille coupling reactions to form carbon-carbon bonds.
Medicine: May be used in the development of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclohexanone, 2-(tributylstannyl)- involves the formation of reactive intermediates through the cleavage of the tin-carbon bond. These intermediates can then participate in various chemical reactions, such as coupling or substitution, to form new compounds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone: A simple ketone with similar reactivity but lacks the tributylstannyl group.
Tributyltin Hydride: A reagent used in the synthesis of organotin compounds.
Cyclohexanol: The reduced form of cyclohexanone, often used in similar types of reactions.
Uniqueness
Cyclohexanone, 2-(tributylstannyl)- is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity and allows for specific types of chemical transformations, such as Stille coupling. This makes it a valuable reagent in organic synthesis and various research applications.
Eigenschaften
CAS-Nummer |
88928-38-5 |
|---|---|
Molekularformel |
C18H36OSn |
Molekulargewicht |
387.2 g/mol |
IUPAC-Name |
2-tributylstannylcyclohexan-1-one |
InChI |
InChI=1S/C6H9O.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h4H,1-3,5H2;3*1,3-4H2,2H3; |
InChI-Schlüssel |
CXENYCUFNZHBLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1CCCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


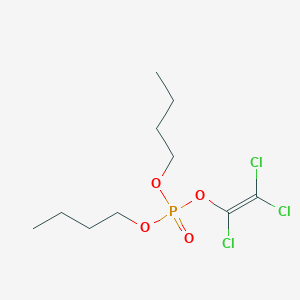
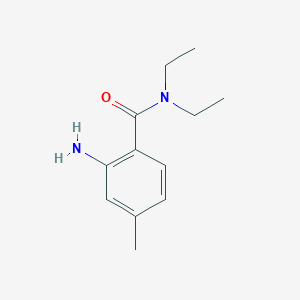
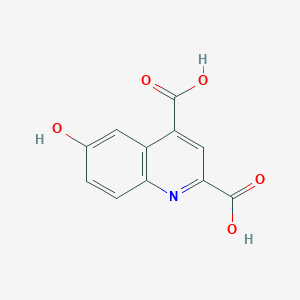
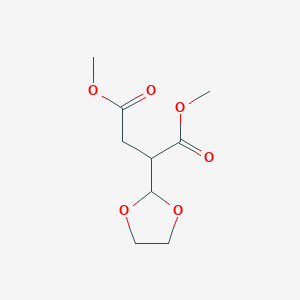

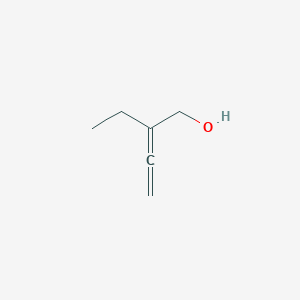
![5,8-Dibromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B14150107.png)
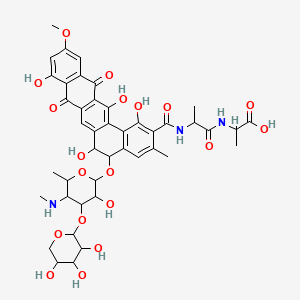
![9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine](/img/structure/B14150116.png)
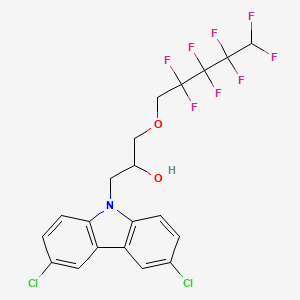
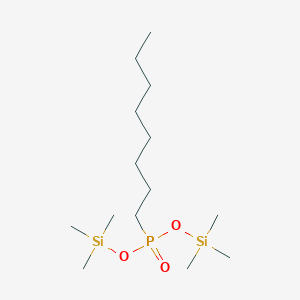

![2-[4-(2-Hydroxyethoxy)butoxy]ethanol](/img/structure/B14150126.png)
![9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine](/img/structure/B14150138.png)
